molecular formula C22H28N4O9S2 B1677240 MK-0941 mesylate CAS No. 1137916-97-2

MK-0941 mesylate

Cat. No. B1677240
M. Wt: 556.6 g/mol
InChI Key: PIDNRTWDGDJKSQ-UQKRIMTDSA-N
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Description

Molecular Structure Analysis

The molecular formula of MK-0941 mesylate is C22H28N4O9S2 . The molecular weight is 556.60912322998 .

Scientific Research Applications

Bioavailability Enhancement Strategies

In the realm of pharmaceutical development, MK-0941 mesylate's applications are highlighted through its role in enhancing oral bioavailability. A study by Chiang et al. (2009) describes a formulation strategy involving the development of a mesylate salt. This strategy was critical in improving the oral bioavailability of a MK2 inhibitor, thus facilitating its dose escalation in pre-clinical rat studies. This research underscores the importance of salt forms like mesylate in addressing solubility and bioavailability challenges in drug development.

Glycemic Control in Diabetes

MK-0941 mesylate has been studied for its potential in diabetes management. Meininger et al. (2011) investigated the effects of MK-0941, a glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes. The study demonstrated significant improvements in A1C and post-meal glucose levels with MK-0941 doses. This research presents MK-0941 mesylate as a potential therapeutic agent for enhancing glycemic control in type 2 diabetes.

Cancer Research Applications

In cancer research, MK-0941 mesylate has been explored for its biological effects. Febbo et al. (2006) utilized microarrays to assess gene expression changes in prostate cancer following treatment with imatinib mesylate, another mesylate salt. This study signifies the broader applicability of mesylate salts like MK-0941 in evaluating molecular endpoints in cancer therapies.

Understanding Molecular Mechanisms in Syndromic Disorders

Research by Kyttälä et al. (2006) has shown that mutations in genes such as MKS1 can lead to Meckel syndrome, a developmental disorder. This work emphasizes the importance of understanding molecular mechanisms, where mesylate salts like MK-0941 may have applications in research models.

Understanding Autoinflammatory Syndromes

MK-0941 mesylate's relevance extends to understanding inflammatory processes. Houten et al. (2003) explored mevalonate kinase's (MK) role in isoprenoid biosynthesis, relating to inherited autoinflammatory disorders. Studies like this could potentially benefit from compounds like MK-0941 mesylate in experimental setups.

Hematopoietic Research

In hematopoietic research, MK-0941 mesylate could be relevant in studies like that by Klimchenko et al. (2009), which investigated the generation of erythroid and megakaryocyte lineages from a bipotent progenitor. Such studies could benefit from mesylate salts in understanding cellulardifferentiation processes.

Hydrological Research Applications

While not directly related to MK-0941 mesylate, mesylate salts could be used in hydrological research as in the studies by Yue and Wang (2002) and Yue and Wang (2004). These studies focused on the Mann-Kendall test in trend detection, illustrating the diverse applicability of chemical compounds in various research fields.

Research in Genetic Disorders

MKS1, related to Meckel syndrome, has been studied extensively. Baala et al. (2007) found that mutations in MKS1 can cause Bardet-Biedl syndrome or have an epistatic effect on mutations in BBS-associated loci. This research underscores the genetic complexity of syndromic disorders, where compounds like MK-0941 mesylate could be used in experimental models.

Ciliogenesis and Cellular Development

The role of MKS proteins in ciliogenesis and cellular development is crucial. Dawe et al. (2007) demonstrated the interaction between MKS1 and meckelin in primary cilium formation. Such research could potentially use mesylate salts in studying the molecular bases of ciliary formation and epithelial morphogenesis.

Future Directions

The initial glycemic responses noted at 14 weeks were not sustained . MK-0941 at one or more doses was associated with significant increases in the incidence of hypoglycemia, triglycerides, systolic blood pressure, and proportion of patients meeting criteria for predefined limits of change for increased diastolic blood pressure . Therefore, further investigation of MK-0941 as a potential therapeutic agent for treatment of type 2 diabetes is needed .

properties

IUPAC Name

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDNRTWDGDJKSQ-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0941 mesylate

CAS RN

1137916-97-2
Record name MK-0941
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0941
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Stillhart, X Pepin, C Tistaert, D Good… - The AAPS Journal, 2019 - Springer
… MK-0941 mesylate salt exhibited high solubility across the physiological pH range and was a good candidate for both hydroxypropyl methylcellulose (HPMC) matrix and ethylcellulose (…
Number of citations: 60 link.springer.com
O Anand, XJH Pepin, V Kolhatkar, P Seo - Pharmaceutical Research, 2022 - Springer
… Interestingly, for Felodipine ER tablets (71), Zolpidem hemitartrate MR tablets (83, 92), MK-0941 mesylate MR tablets and pellets (90), or BMS-663068 MR tablets (62, 93), the clinical …
Number of citations: 13 link.springer.com

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